Product packaging for 5-Bromonaphthalene-1-sulfonic acid(Cat. No.:CAS No. 162109-23-1)

5-Bromonaphthalene-1-sulfonic acid

Cat. No.: B170095
CAS No.: 162109-23-1
M. Wt: 287.13 g/mol
InChI Key: YJAZMVNGYPHJFM-UHFFFAOYSA-N
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Description

5-Bromonaphthalene-1-sulfonic acid is a valuable building block in organic synthesis, where the sulfonic acid group acts as a versatile protecting and activating group . This dual functionality is particularly useful in the regioselective synthesis of disubstituted naphthalenes, which can be synthetically challenging . A key application documented in the literature is its use in the preparation of 5-bromo-2-naphthol . In this multi-step synthesis, the introduction of the sulfonic acid group at the 1-position deactivates the naphthalene nucleus, enabling a successful Sandmeyer bromination that would otherwise fail due to the excessive reactivity of the intermediate . The sulfonic acid group enhances the Sandmeyer reaction yield by facilitating electron transfer, blocks reactive positions from side reactions, and allows for easy purification of intermediates due to the formation of insoluble salts . Subsequent removal of the sulfonic acid group under relatively mild acidic conditions affords the desired brominated naphthalene derivative . This controlled synthetic route provides researchers with a reliable and scalable method to access important intermediates for multistep syntheses, such as in the development of novel pharmaceutical compounds . FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrO3S B170095 5-Bromonaphthalene-1-sulfonic acid CAS No. 162109-23-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromonaphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAZMVNGYPHJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20532015
Record name 5-Bromonaphthalene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20532015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162109-23-1
Record name 5-Bromonaphthalene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20532015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Bromonaphthalene 1 Sulfonic Acid

Regioselective Bromination Approaches to Naphthalene (B1677914) Sulfonic Acid Derivatives

Achieving regiocontrol in the bromination of naphthalene and its derivatives is paramount. The two primary positions for substitution, α (C1, C4, C5, C8) and β (C2, C3, C6, C7), exhibit different reactivities, which can be exploited or controlled through various synthetic strategies.

Direct Bromination Strategies and Mechanistic Considerations

Direct electrophilic bromination of naphthalene typically favors substitution at the α-position (1-position) due to the greater stability of the resulting carbocation intermediate, which allows for more extended delocalization without disrupting the aromaticity of the second ring. almerja.com The reaction readily proceeds by heating naphthalene with bromine in a solvent, often without the need for a Lewis acid catalyst. docbrown.info

However, the composition of the product mixture, particularly the ratio of α- to β-isomers, is sensitive to reaction conditions. The influence of temperature and catalysts has been studied, revealing that while non-catalyzed bromination of liquid naphthalene yields minimal 2-bromonaphthalene (B93597), the presence of ferric compounds can significantly promote its formation. researchgate.net For polybromination, the use of solid catalysts such as montmorillonite (B579905) clay can offer a degree of regioselectivity. For instance, reacting naphthalene with three mole equivalents of bromine can yield 1,4,6-tribromonaphthalene, while four equivalents over KSF clay can produce 1,2,4,6-tetrabromonaphthalene. cardiff.ac.uk These solid catalysts can influence the product distribution, sometimes allowing for the equilibration of isomers over time. mdpi.com

The mechanism for direct bromination involves the generation of a bromine electrophile (Br+), which attacks the π-electron system of the naphthalene ring to form an unstable carbocation intermediate, followed by the loss of a proton to restore aromaticity. docbrown.info

Indirect Bromination via Directed Ortho-Metalation or Precursor Functionalization

When direct bromination fails to provide the desired regioselectivity, indirect methods involving the functionalization of a precursor molecule become essential. A powerful strategy for introducing a bromine atom at a specific position is the Sandmeyer reaction, which converts a primary aromatic amine into a bromo-substituted compound via a diazonium salt intermediate.

This approach has been effectively demonstrated in the synthesis of related compounds. For example, a multi-step synthesis of 5-bromo-2-naphthol utilizes a sulfonic acid group as both a protecting and an activating moiety. nih.govmdpi.com In this process, 5-amino-2-naphthol (B50111) is first sulfonated at the 1-position. The resulting 5-amino-2-hydroxynaphthalene-1-sulfonic acid then undergoes a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently replaced by bromine. nih.govmdpi.comresearchgate.net The sulfonic acid group facilitates this transformation by making the diazonium compound a better electron acceptor and blocking the 1-position from other reactions. nih.govmdpi.com A similar strategy is employed in an improved synthesis of 2-bromonaphthalene, which starts from 2-naphthylamine-1-sulfonic acid. acs.org This precursor functionalization approach provides a reliable pathway to specific bromo-substituted naphthalenes that are otherwise difficult to access.

Sulfonation Techniques for Naphthalene Derivatives

The introduction of a sulfonic acid group (-SO3H) is a critical step in the synthesis of the target compound. The regioselectivity of this reaction is famously dependent on the reaction conditions, a feature that can be harnessed to obtain the desired isomer.

Optimized Sulfonation Reaction Conditions and Catalyst Systems

The sulfonation of naphthalene can be optimized by carefully controlling factors such as temperature, solvent, and the concentration of the sulfonating agent. Traditional methods involve heating naphthalene with concentrated sulfuric acid. google.com The temperature is a critical variable; for instance, sulfonation at 80°C favors the α-isomer, while heating to 160°C favors the β-isomer. uomustansiriyah.edu.iq

Alternative sulfonating agents like chlorosulfonic acid can also be used, often in a solvent such as carbon tetrachloride at low temperatures to afford the corresponding sulfonate. Modern techniques such as microwave-assisted sulfonation have been shown to sharply curtail reaction times and allow the reaction to be performed with less concentrated sulfuric acid. researchgate.net

Table 1: Selected Sulfonation Reaction Conditions for Naphthalene Derivatives
Starting MaterialSulfonating Agent & ConditionsPrimary ProductYieldReference
NaphthaleneConc. H₂SO₄, 160°C2-Naphthalenesulfonic acidNot specified google.com
1-Bromonaphthalene (B1665260)Chlorosulfonic acid, CCl₄, 0–5°C, 12hPotassium 4-Bromonaphthalene-1-sulfonate81%
5-Amino-2-naphtholNeat H₂SO₄ (3 equiv.), 55°C to RT5-Amino-2-hydroxynaphthalene-1-sulfonic acid84% nih.govmdpi.com
NaphthaleneH₂SO₄, Microwave activationIsomer ratio controllable by conditionsNot specified researchgate.net

Chemo- and Regioselective Sulfonation Methods

The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control. At lower temperatures (e.g., ~80°C), the reaction is under kinetic control and preferentially yields naphthalene-1-sulfonic acid, the α-product, because it is formed faster. almerja.com At higher temperatures (e.g., ~160°C), the reaction becomes reversible, allowing for equilibration. Under these conditions, the more stable naphthalene-2-sulfonic acid, the β-product, predominates as the thermodynamically controlled product. almerja.com This reversibility is a key tool for directing the sulfonation.

When the naphthalene ring is already substituted, the existing group directs the position of further sulfonation. For 1-halogenonaphthalenes, reaction with sulfur trioxide (SO₃) has been shown to yield a mixture containing predominantly the 4-sulfonic acid with a smaller amount of the 5-sulfonic acid. cdnsciencepub.com This provides a direct, albeit potentially low-yielding, route to a precursor for 5-bromonaphthalene-1-sulfonic acid. The sulfonic acid group itself can be used strategically to block a reactive position, allowing other transformations to occur elsewhere on the ring before the sulfonic acid is removed. nih.govmsu.edu

Multi-step Synthetic Pathways to this compound

Given the challenges of controlling regioselectivity, a multi-step synthesis is required to produce this compound. libretexts.orglibretexts.org The two main retrosynthetic approaches involve deciding whether to brominate first or sulfonate first.

Bromination Followed by Sulfonation : This pathway begins with the synthesis of 1-bromonaphthalene. Subsequent sulfonation of 1-bromonaphthalene is known to produce a mixture of isomers. cdnsciencepub.com While the primary product is often 4-bromonaphthalene-1-sulfonic acid, the desired this compound is also formed. cdnsciencepub.com The main challenge of this route is the separation of the desired 1,5-isomer from the other isomers formed during the sulfonation step.

Sulfonation Followed by Bromination : This route starts with the sulfonation of naphthalene to naphthalene-1-sulfonic acid, which is achievable under kinetic control. almerja.comwikipedia.org The subsequent bromination of this product is complicated by the strong deactivating and directing effects of the sulfonic acid group, which can lead to complex product mixtures and potentially require harsh conditions.

Indirect Synthesis via Precursor Functionalization : A more controlled, albeit longer, pathway involves using a precursor with functionalities that direct the substitution patterns unequivocally. An effective strategy would be to start with 5-aminonaphthalene-1-sulfonic acid. This compound can then undergo a Sandmeyer reaction to replace the amino group with a bromo group. This method is analogous to the successful synthesis of 5-bromo-2-hydroxynaphthalene-1-sulfonic acid and leverages the reliability of the Sandmeyer reaction to install the bromine at the C5 position with high fidelity. nih.govmdpi.comresearchgate.net This approach avoids the isomeric mixture problems associated with direct electrophilic substitution on a less-activated naphthalene ring.

Table 2: Illustrative Multi-Step Synthesis Data for Naphthalene Derivatives
Reaction StepReagents and ConditionsProductYieldReference
Sandmeyer (Bromination)1. NaNO₂, H₂SO₄; 2. CuBr, HBr on 5-amino-2-hydroxynaphthalene-1-sulfonic acid5-Bromo-2-hydroxynaphthalene-1-sulfonic acid79% (crude) nih.govmdpi.com
Desulfonation20% aq. H₂SO₄, reflux, 20 min5-Bromo-2-naphthol56% (after sublimation) mdpi.com
Conversion to Sulfonyl ChlorideThionyl chloride, DMF, 5°C to RT5-Bromonaphthalene-2-sulfonyl chloride~92% google.com

Convergent Synthetic Routes from Simpler Precursors

A plausible, though not explicitly detailed in the provided literature, convergent route could employ a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This would involve the preparation of a bromonaphthalene boronic acid derivative and a sulfonated naphthalene halide. For instance, the synthesis could proceed by coupling 5-bromo-1-naphthalenylboronic acid with a hypothetical 1-iodo-naphthalene-x-sulfonic acid, although the synthesis of such specific precursors presents its own challenges. The power of this approach lies in its modularity, allowing for the late-stage combination of complex fragments.

Divergent Synthetic Strategies for Naphthalene Core Elaboration

Divergent synthesis offers an efficient pathway to a library of related compounds from a common intermediate. This strategy is particularly powerful for exploring the chemical space around the naphthalene core. Research has demonstrated several catalytic systems that enable the divergent construction of functionalized naphthalenes.

One approach involves the use of enone-oxazolones as precursors, which, depending on the catalytic system, can lead to different naphthalene derivatives. For example, a base-mediated cyclization in methanol (B129727) can produce hydroxynaphthalenamides, while a silver-catalyzed cyclization using H-phosphonate as a reagent generates phosphorylated dihydronaphthylamides. acs.orgnih.gov This highlights how a single starting material can be directed towards distinct product scaffolds by altering the reaction conditions.

Rhodium(III)-catalyzed coupling of enaminones with diazodicarbonyls is another sophisticated method for the skeleton-divergent synthesis of naphthalenes and isocoumarins. acs.org The outcome of the reaction is dependent on the ring size of the diazodicarbonyl and the pH of the reaction medium, showcasing a high degree of reagent and substrate control over the synthetic pathway. acs.org Similarly, palladium catalysis has been employed in the substrate-controlled divergent synthesis of naphthalenes and other cyclic structures from ortho-vinyl-functionalised 1,3-enynes and imines. rsc.org

These divergent strategies exemplify how a central, strategically functionalized naphthalene or a precursor can be elaborated into a variety of derivatives, including those bearing halogen and sulfonyl groups, by selectively applying different catalytic methods.

Catalyst SystemPrecursorsProduct TypeControl Factor
Base (in MeOH)Enone-oxazolonesHydroxynaphthalenamidesReagent Choice
Silver (Ag)Enone-oxazolones, H-phosphonatePhosphorylated DihydronaphthylamidesReagent Choice
Rhodium(III)Enaminones, DiazodicarbonylsNaphthalenes or IsocoumarinsSubstrate Structure, pH
Palladium (Pd)ortho-vinyl-functionalised 1,3-enynes, IminesNaphthylated Amines or BenzofulvenesSubstrate Structure

Green Chemistry Principles in the Synthesis of Halogenated Naphthalene Sulfonic Acids

The incorporation of green chemistry principles into the synthesis of halogenated naphthalene sulfonic acids is critical for minimizing environmental impact. This involves a focus on atom economy, waste reduction, and the use of safer chemicals and solvents.

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a core tenet of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. Traditional sulfonation methods often use large excesses of sulfuric acid or oleum (B3057394), leading to poor atom economy and significant acid waste. atamanchemicals.com Similarly, classical halogenation can involve stoichiometric and often hazardous reagents.

Modern approaches seek to improve atom economy. For instance, the development of catalytic methods for sulfonation and halogenation significantly reduces waste. An emerging strategy for sulfonation involves using sulfur dioxide surrogates, such as thiourea (B124793) dioxide, in combination with air as a green oxidant. researchgate.net This method can proceed under transition-metal-free conditions and offers a more sustainable pathway to sulfonic acids. researchgate.net For halogenation, the in-situ generation of the active halogen species from alkali metal halides using hydrogen peroxide as an oxidant presents a cleaner, more atom-economical alternative to using elemental halogens. scirp.org

Solvent Selection, Minimization, and Sustainable Reagent Development

Solvent choice is paramount in green synthesis. The ideal solvent is non-toxic, non-flammable, inexpensive, and readily available. Water is often considered the ultimate green solvent for these reasons. scirp.org Research has shown that sulfonation processes can be developed in aqueous systems, which not only replaces hazardous organic solvents but also simplifies product isolation due to the high water solubility of naphthalene sulfonate products. smolecule.com To overcome the low solubility of organic substrates in water, surfactants can be used to create aqueous micellar media, which has been shown to facilitate efficient halogenation of naphthols. scirp.org

In traditional naphthalene sulfonation, the sublimation of naphthalene at high reaction temperatures can lead to low yields. shokubai.org The use of high-boiling, non-volatile solvents like decalin can suppress this sublimation, improving yields to over 90%. smolecule.comshokubai.org

The development of sustainable reagents is another key aspect. This includes:

In-situ Halogen Generation: Using systems like H₂O₂ with alkali metal halides (e.g., KBr for bromination) to generate the electrophilic halogen species only as needed, avoiding the storage and handling of bulk halogens. scirp.org

Sulfur Dioxide Surrogates: Employing stable, easy-to-handle solids like thiourea dioxide as a source for the SO₂ group, which is a greener alternative to using gaseous sulfur trioxide or fuming sulfuric acid. researchgate.net

Heterogeneous Catalysts: Developing solid-supported sulfonic acid catalysts that can be easily separated from the reaction mixture and recycled, reducing waste and improving process efficiency. unipr.it

Green Chemistry AspectTraditional MethodGreener Alternative
Halogenating Agent Elemental Bromine (Br₂)H₂O₂ / KBr (in-situ generation) scirp.org
Sulfonating Agent Excess H₂SO₄ / OleumCatalytic SO₃, Thiourea Dioxide researchgate.net
Solvent Dichlorobenzene, NitrobenzeneWater, Aqueous Micellar Media scirp.org, Decalin shokubai.org
Catalysis Stoichiometric Lewis AcidsRecyclable Solid Acid Catalysts unipr.it

Catalytic Methods in the Synthesis of this compound and Related Compounds

Catalysis is a cornerstone of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis and functionalization of halogenated naphthalene sulfonic acids benefit significantly from various catalytic methods.

One of the foundational reactions, the sulfonation of a bromonaphthalene precursor (e.g., 1-bromonaphthalene), is an electrophilic aromatic substitution. While it can be performed with strong acids, Lewis acids like FeCl₃ or AlCl₃ can be used to catalyze the reaction, although they require careful control. More advanced approaches utilize heterogeneous solid acid catalysts, which simplify purification and allow for catalyst recycling, aligning with green chemistry principles. unipr.it

For constructing the carbon skeleton or introducing nitrogen-based functional groups, transition metal catalysis is indispensable. The Ullmann coupling, a classic method for forming C(aryl)-N bonds, has been modernized using microwave-assisted, copper(0)-catalyzed conditions. This has been successfully applied to synthesize 8-anilino-1-naphthalenesulfonic acid derivatives from 8-chloronaphthalene-1-sulfonic acid, demonstrating the tolerance of the sulfonic acid group to these reaction conditions. acs.org

Palladium-catalyzed reactions are also central to functionalizing the naphthalene core. The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, for instance, by coupling a bromonaphthalene derivative with a boronic acid. acs.org This method is noted for its high functional group tolerance. Other palladium-catalyzed reactions, such as the cyanation of an aryl bromide, have been used to convert 8-bromonaphthalene-1-carbonitrile into naphthalene-1,8-dicarbonitrile, showcasing another route for functionalization. researchgate.net

A key synthetic step for preparing 5-bromonaphthalene sulfonic acids can involve the Sandmeyer reaction, which converts an amino group into a bromo group via a diazonium salt intermediate. While traditionally using stoichiometric copper(I) salts, the sulfonic acid group itself can play a beneficial role in this reaction. It acts as an activating group, facilitating the electron transfer from CuBr to the diazonium intermediate and enhancing the reaction yield. mdpi.comresearchgate.net

Catalytic MethodCatalystSubstrate ExampleTransformation
Ullmann CouplingCopper(0), Microwave8-Chloronaphthalene-1-sulfonic acidC(aryl)-N Bond Formation acs.org
Suzuki CouplingPalladium(0) complexes (e.g., Pd₂(dba)₃/SPhos)6-Bromo-2-pyrrolidino-naphthaleneC(aryl)-C(aryl) Bond Formation acs.org
CyanationPalladium(II) acetate8-Bromonaphthalene-1-carbonitrileC(aryl)-CN Bond Formation researchgate.net
Sandmeyer ReactionCopper(I) Bromide (CuBr)5-Amino-2-hydroxynaphthalene-1-sulfonic acid-NH₂ → -Br via diazonium salt mdpi.com
SulfonationSolid Acid CatalystsBromonaphthaleneC(aryl)-H → C(aryl)-SO₃H

Reactivity and Reaction Mechanisms of 5 Bromonaphthalene 1 Sulfonic Acid

Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Core

The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609) due to its ability to better stabilize the intermediate carbocation (arenium ion). youtube.com The presence of both a deactivating, ortho-, para-directing bromine atom and a deactivating, meta-directing sulfonic acid group on the 5-bromonaphthalene-1-sulfonic acid molecule creates a complex interplay of electronic and steric effects that govern the regioselectivity of further substitution. total-synthesis.commnstate.edu

Influence of Bromine and Sulfonic Acid Groups on Regioselectivity, including comparison with 7-position isomers

The bromine atom at the 5-position and the sulfonic acid group at the 1-position of the naphthalene ring exert significant influence on the regioselectivity of electrophilic aromatic substitution. Bromine, although deactivating due to its inductive electron-withdrawing effect, possesses lone pairs of electrons that can be donated through resonance, directing incoming electrophiles to the ortho and para positions. mnstate.edunih.gov Conversely, the sulfonic acid group is strongly deactivating and a meta-director. rsc.org

In this compound, the positions activated by the bromine atom (ortho at C4 and C6, and para at C8) and the positions directed by the sulfonic acid group (meta at C3, C6, and C8) overlap, leading to a complex reactivity pattern. The positions most susceptible to electrophilic attack are those that are least deactivated.

A study on the sulfonation of 2-chloro- and 2-bromonaphthalene (B93597) showed that the initial substitution occurs predominantly at the 8-position (an alpha-position adjacent to the halogen-bearing ring), with a smaller amount of substitution at the 4-position. cdnsciencepub.com This suggests that in this compound, electrophilic attack might be favored at the 8-position, which is para to the bromine and meta to the sulfonic acid group.

Comparing this to a hypothetical 7-bromo isomer (7-bromonaphthalene-1-sulfonic acid), the directing effects would differ. In the 7-bromo isomer, the bromine would direct to the ortho-positions (C6 and C8) and the para-position (C2). The sulfonic acid at C1 would still direct meta (C3, C6, and C8). The confluence of these directing effects would likely lead to a different distribution of products upon further electrophilic substitution.

Kinetic and Thermodynamic Aspects of Electrophilic Transformations

Electrophilic aromatic substitution reactions, particularly sulfonation, are often subject to kinetic and thermodynamic control. youtube.comstackexchange.comlibretexts.org This means that the product distribution can vary significantly with reaction conditions such as temperature and time. dalalinstitute.comwikipedia.org

At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest, which is typically the one with the lowest activation energy. libretexts.org For naphthalene sulfonation, the kinetically controlled product is generally the alpha-substituted isomer (e.g., naphthalene-1-sulfonic acid). youtube.comstackexchange.com This is because the transition state leading to the alpha-isomer is lower in energy. stackexchange.com

At higher temperatures, the reaction becomes reversible and is under thermodynamic control. youtube.comstackexchange.com This favors the formation of the most stable product, which for naphthalene sulfonation is often the beta-substituted isomer (e.g., naphthalene-2-sulfonic acid) due to reduced steric hindrance. stackexchange.com The 1,8-steric interaction in the 1-isomer makes it less stable than the 2-isomer. stackexchange.com

In the context of this compound, further sulfonation would likely follow these principles. The initial product formed under kinetic control might differ from the product favored under thermodynamic equilibrium. The presence of the existing substituents would further modulate the energy landscape of the reaction, influencing the relative stabilities of the possible intermediates and products.

Nucleophilic Aromatic Substitution Reactions of the Bromine Moiety

The bromine atom on the naphthalene ring of this compound can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNA_r) reactions. masterorganicchemistry.com These reactions are crucial for the synthesis of a wide range of substituted naphthalene derivatives.

Replacement of Bromine with Various Nucleophiles for C-X Bond Formation (X = C, N, O, S)

The bromine atom can be displaced by a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. researchgate.net

C-N Bond Formation: Amines can act as nucleophiles to replace the bromine, leading to the formation of amino-naphthalenesulfonic acids.

C-O Bond Formation: Hydroxide (B78521) or alkoxide ions can displace the bromine to yield the corresponding naphthols or their ethers.

C-S Bond Formation: Thiolates can be used to introduce a sulfur-containing functional group.

C-C Bond Formation: While less common for standard SNA_r, carbon-carbon bonds can be formed through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, which involve organometallic reagents. bath.ac.uk

The reactivity of the bromine atom towards nucleophilic substitution is enhanced by the presence of the electron-withdrawing sulfonic acid group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. pressbooks.pub

Mechanistic Investigations of Nucleophilic Displacements

Nucleophilic aromatic substitution typically proceeds through one of two main mechanisms: the S_NAr (addition-elimination) mechanism or the S_N1 (elimination-addition) mechanism involving a benzyne (B1209423) intermediate. Given the presence of the strongly electron-withdrawing sulfonic acid group, the S_NAr mechanism is more likely for this compound. pressbooks.pub

The S_NAr mechanism involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing sulfonic acid group, particularly if it is ortho or para to the site of attack. masterorganicchemistry.compressbooks.pub

Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring. pressbooks.pub

The rate-determining step is usually the formation of the Meisenheimer complex. masterorganicchemistry.com The reactivity of halogens in S_NAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend in S_N2 reactions. masterorganicchemistry.com This is because the strength of the carbon-halogen bond is not the primary factor; rather, the electronegativity of the halogen influences the rate of attack by the nucleophile.

Transformations Involving the Sulfonic Acid Group

The sulfonic acid group in this compound is a versatile functional group that can undergo several important transformations.

One of the most significant reactions of the sulfonic acid group is desulfonation . This reaction is the reverse of sulfonation and is typically achieved by heating the sulfonic acid in the presence of dilute aqueous acid. mdpi.comresearchgate.net The ease of desulfonation can be influenced by other substituents on the naphthalene ring. For instance, the presence of an activating group like a hydroxyl group can accelerate desulfonation. mdpi.comresearchgate.net In one documented case, the removal of a sulfonic acid group from 2-bromonaphthalene-1-sulfonic acid required refluxing with 50% aqueous sulfuric acid for 12-16 hours. mdpi.comresearchgate.netnih.gov

The sulfonic acid group can also be converted into other functional groups. For example, treatment with thionyl chloride can transform the sulfonic acid into a sulfonyl chloride . google.com This sulfonyl chloride is a valuable intermediate that can be further reacted with nucleophiles like ammonia (B1221849) to form sulfonamides.

Furthermore, the sulfonic acid group can be used as a protecting group . mdpi.comresearchgate.net It can be introduced to block a specific position on the naphthalene ring from electrophilic attack and then subsequently removed after other desired transformations have been carried out. mdpi.comresearchgate.net This strategy is particularly useful in controlling the regioselectivity of reactions on the naphthalene core. The sulfonic acid group has also been noted to facilitate certain reactions, such as the Sandmeyer reaction, by enhancing the electron-accepting properties of a diazonium intermediate. researchgate.net

Interactive Data Table: Reactivity of Naphthalene Derivatives

CompoundReagent/ReactionProduct(s)Key ObservationsReference(s)
NaphthaleneFuming H₂SO₄, low temp.Naphthalene-1-sulfonic acidKinetic control favors the alpha-product. youtube.comstackexchange.com
NaphthaleneFuming H₂SO₄, high temp.Naphthalene-2-sulfonic acidThermodynamic control favors the more stable beta-product. youtube.comstackexchange.com
2-BromonaphthaleneSO₃8-Bromo-2-sulfonic acid (major), 4-Bromo-2-sulfonic acid (minor)Initial sulfonation favors the 8-position. cdnsciencepub.com
2-Bromonaphthalene-1-sulfonic acid50% aq. H₂SO₄, reflux2-BromonaphthaleneDesulfonation requires prolonged heating. mdpi.comresearchgate.netnih.gov
5-Bromonaphthalene-2-sulfonic acidThionyl chloride5-Bromonaphthalene-2-sulfonyl chlorideConversion of sulfonic acid to sulfonyl chloride. google.com

Conversion to Sulfonyl Halides as Versatile Intermediates

The sulfonic acid moiety of this compound can be readily converted into a more reactive sulfonyl halide, typically a sulfonyl chloride. This transformation is a crucial step for the synthesis of various derivatives, as sulfonyl halides are highly susceptible to nucleophilic attack. The most common method for this conversion involves treating the sulfonic acid or its corresponding salt with a halogenating agent.

Reagents such as thionyl chloride (SOCl₂) or phosphorus halides are effective for this purpose. For instance, the potassium salt of 4-bromonaphthalene-1-sulfonic acid is converted to 4-bromonaphthalene-1-sulfonyl chloride by refluxing with thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). This reaction proceeds with a reported yield of 54% after purification. Similarly, treating 5-bromonaphthalene-2-sulfonic acid with thionyl chloride and catalytic DMF at low temperatures can produce the corresponding sulfonyl chloride intermediate. google.com The general mechanism is believed to involve the initial formation of the protonated sulfonic acid, which is more easily converted to the sulfonyl chloride. google.com The formation of the sulfonyl chloride can be confirmed analytically using techniques like FT-IR, which shows characteristic S=O stretching bands around 1370 cm⁻¹ and 1180 cm⁻¹.

Reaction Reagents Conditions Product Reference
Sulfonyl Chloride FormationThionyl chloride (SOCl₂), N,N-dimethylformamide (DMF)Reflux, 76°C, 4 hours4-Bromonaphthalene-1-sulfonyl chloride
Sulfonyl Chloride FormationThionyl chloride (SOCl₂), DMF5°C to room temperature5-Bromonaphthalene-2-sulfonyl chloride google.com

Formation of Sulfonamides, Sulfonic Esters, and Other Derivatives

Once converted to its sulfonyl chloride, 5-bromonaphthalene-1-sulfonyl chloride becomes a versatile intermediate for synthesizing a range of derivatives, primarily sulfonamides and sulfonic esters. sci-hub.se

Sulfonamides are synthesized through the reaction of the sulfonyl chloride with primary or secondary amines. researchgate.netorganic-chemistry.org This reaction, known as sulfonylation, is a standard and efficient method for creating the stable sulfonamide linkage (-SO₂-N-). researchgate.net The high reactivity of the sulfonyl chloride allows these reactions to proceed under mild conditions. For example, the synthesis can be carried out by stirring the sulfonyl chloride with an amine, such as aqueous ammonia or an aminopyridine, in a suitable solvent like dichloromethane, often with a base like triethylamine (B128534) to neutralize the HCl byproduct.

Sulfonic Esters (sulfonates) are formed by reacting the sulfonyl chloride with alcohols in the presence of a base (e.g., pyridine). This method provides a direct route to aryl and heteroaryl sulfonic esters. researchgate.net A specific example is the preparation of neopentyl 5-bromonaphthalene-2-sulfonate, where 5-bromonaphthalene-2-sulfonyl chloride is reacted with 2,2-dimethylpropane-1,3-diol in pyridine. google.com Sulfonic esters are valuable not only as stable compounds but also as intermediates in coupling reactions and as protecting groups for sulfonic acids. google.comsci-hub.se

Derivative Class Reactants General Conditions Product Functional Group References
Sulfonamides5-Bromonaphthalene-1-sulfonyl chloride + Amine (R₂NH)Organic solvent (e.g., Dichloromethane), Base (e.g., Triethylamine)-SO₂NR₂ researchgate.net
Sulfonic Esters5-Bromonaphthalene-1-sulfonyl chloride + Alcohol (ROH)Organic solvent (e.g., Pyridine)-SO₂OR google.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C5 position of the naphthalene ring is a key site for modification via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, allowing for the synthesis of complex molecular architectures from the this compound scaffold. wikipedia.orglibretexts.org The reactivity of the aryl bromide in these transformations generally follows the order I > Br > Cl. researchgate.net

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is one of the most versatile methods for forming C-C bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgmdpi.com The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.org For a substrate like this compound (or its derivatives), the C-Br bond can be coupled with various aryl or vinyl boronic acids.

The catalytic cycle generally involves three main steps: libretexts.orgmdpi.com

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the naphthalene derivative to form a palladium(II) intermediate.

Transmetalation : The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex, replacing the bromide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

This methodology has been successfully applied to the synthesis of various arylnaphthalenes from bromonaphthalene precursors. researchgate.netchemrxiv.org The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields.

Component Role Examples References
Aryl HalideElectrophilic partnerThis compound derivative libretexts.org
Organoboron ReagentNucleophilic partnerPhenylboronic acid, Alkylboronic esters mdpi.comresearchgate.net
Palladium CatalystFacilitates the reactionPd(OAc)₂, Pd(PPh₃)₄, NiCl₂(PCy₃)₂ libretexts.orgnih.gov
BaseActivates the boronic acidK₂CO₃, Cs₂CO₃, K₃PO₄ researchgate.net

Heck and Sonogashira Reactions for Olefin and Alkyne Coupling

The Heck and Sonogashira reactions provide pathways to introduce unsaturated carbon chains at the bromine position, forming alkenes and alkynes, respectively.

The Heck reaction couples the aryl bromide with an alkene, such as methyl acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org This reaction is a powerful method for C-C bond formation and is widely used in the synthesis of complex molecules and materials. researchgate.net The reaction typically proceeds with trans selectivity. organic-chemistry.org

The Sonogashira reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine like triethylamine, which can also serve as the solvent. wikipedia.org The reaction is carried out under mild conditions and tolerates a wide variety of functional groups, making it highly useful in the synthesis of pharmaceuticals and natural products. wikipedia.org For aryl bromides, the use of a copper co-catalyst is generally standard. google.com

Reaction Coupling Partner Catalyst System Bond Formed References
Heck Reaction Alkene (e.g., Styrene)Palladium catalyst (e.g., Pd(OAc)₂), BaseC(sp²)-C(sp²) double bond researchgate.netorganic-chemistry.org
Sonogashira Reaction Terminal Alkyne (e.g., Phenylacetylene)Palladium catalyst, Copper(I) salt, BaseC(sp²)-C(sp) triple bond wikipedia.orglibretexts.orggoogle.com

Buchwald-Hartwig Amination and Other C-N/C-O Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org The reaction of a this compound derivative with a primary or secondary amine, using a palladium catalyst with a suitable phosphine (B1218219) ligand and a base, would yield the corresponding arylamine. rsc.orgacs.org

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to give the C-N coupled product. wikipedia.orglibretexts.org

Under similar conditions, related C-O coupling reactions can also be performed by coupling aryl halides with alcohols or phenols to produce aryl ethers, providing a modern alternative to the Ullmann condensation. wikipedia.org

Reaction Nucleophile Key Components Product References
Buchwald-Hartwig Amination Primary or Secondary AmineAryl Bromide, Amine, Pd Catalyst, Ligand, BaseArylamine wikipedia.orglibretexts.orgrsc.org
Buchwald-Hartwig C-O Coupling Alcohol or PhenolAryl Bromide, Alcohol, Pd Catalyst, Ligand, BaseAryl Ether wikipedia.org

Radical Reactions and Reductive Transformations of the Naphthalene Bromide

Beyond palladium-catalyzed reactions, the carbon-bromine bond in this compound can undergo radical reactions and reductive transformations. These reactions alter the functionality at the C5 position, typically by removing the bromine atom or using it to initiate a radical process.

Aryl radicals are highly reactive intermediates that can be generated from aryl bromides. wikipedia.org The formation of an aryl radical from the C-Br bond opens up synthetic pathways such as hydrogen-atom abstraction, halogen transfer, and biaryl couplings. wikipedia.orgnih.gov

Reductive dehalogenation , or hydrodehalogenation, is a transformation where the bromine atom is replaced by a hydrogen atom. The relative ease of this reduction follows the order of C-I > C-Br > C-Cl > C-F, which corresponds to the bond dissociation energies. acs.org Several methods can achieve this for aryl bromides. For example, 1-bromonaphthalene (B1665260) can be reduced to naphthalene. One reported method involves using a mixture of potassium hydroxide (KOH) and polyethylene (B3416737) glycol (PEG) in refluxing xylene, which gives naphthalene in 41% yield. tandfonline.com Another approach is a radical chain reduction using sodium hydride (NaH) in 1,4-dioxane, which can effectively reduce various aryl bromides. d-nb.info These reductive processes are valuable for removing a halogen that may have been used as a directing group or is no longer needed in the final target molecule.

Acid-Base Reactivity and Salt Formation Studies in Various Media

This compound is characterized as a strong organic acid due to the presence of the sulfonic acid (-SO₃H) functional group attached to the naphthalene ring system. The acid-base properties and the formation of corresponding sulfonate salts are fundamental to its chemical behavior and applications.

Table 1: pKa Values of Representative Sulfonic Acids in Different Media

AcidpKa in WaterpKa in Acetonitrile (B52724)
Benzenesulfonic acid-6.5 umass.edu
p-Toluenesulfonic acid8.6 rsc.org
Methanesulfonic acid-1.9
Trifluoroacetic acid0.5 umass.edu12.65 rsc.org

This table is provided for comparative purposes to estimate the acidity of this compound.

The strong acidity of this compound facilitates the ready formation of sulfonate salts upon reaction with a wide range of bases. These include inorganic bases such as alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) and carbonates, as well as organic bases. The resulting salts are typically named as metal or organic base salts of this compound (e.g., sodium 5-bromonaphthalene-1-sulfonate).

The solubility of these salts is dependent on the nature of the cation. Alkali metal salts of naphthalenesulfonic acids are generally soluble in water. wikipedia.orgsulfonic-acid.com For instance, the sodium salt of the related naphthalene-1-sulfonic acid is commercially available and noted for its water solubility. thermofisher.com The formation of sodium salts has been utilized in the purification and isolation of related brominated naphthalenesulfonic acids. For example, the sodium salt of 1-chloro-4-bromonaphthalene-8-sulfonic acid has been prepared and isolated. google.com In a similar vein, the crude precipitation of 5-bromo-2-hydroxynaphthalene-1-sulfonic acid can be achieved by saturating the solution with sodium chloride, which promotes the formation and precipitation of the sodium salt. nih.gov

Salts with divalent cations, such as alkaline earth metals, can also be formed. For example, the dibarium salt of 1-naphthaleneacetic acid-5-sulfonic acid has been synthesized. researchgate.net Studies on various naphthalenesulfonates have shown their ability to form neutral outer-sphere complexes with barium ions in water/acetone mixtures. researchgate.net

The formation of salts can significantly alter the physical properties of the compound, most notably its solubility. While the sulfonic acid may have some solubility in polar organic solvents, its salts, particularly with alkali metals, exhibit enhanced water solubility. This property is often exploited in synthetic procedures and applications where aqueous media are employed. Conversely, the formation of salts with certain organic bases or larger cations can lead to the generation of ionic liquids with distinct properties. nih.gov

Table 2: Examples of Salt Formation with Naphthalenesulfonic Acid Derivatives

Naphthalenesulfonic Acid DerivativeBase/CationResulting Salt/ComplexReference
1-Chloro-4-bromonaphthalene-8-sulfonic acidSodium CarbonateSodium 1-chloro-4-bromonaphthalene-8-sulfonate google.com
5-Bromo-2-hydroxynaphthalene-1-sulfonic acidSodium ChlorideSodium 5-bromo-2-hydroxynaphthalene-1-sulfonate (precipitate) nih.gov
1-Naphthaleneacetic acid-5-sulfonic acidBariumDibarium 1-naphthaleneacetic acid-5-sulfonate researchgate.net
Various naphthalenesulfonatesBarium ChlorideBarium-naphthalenesulfonate complexes researchgate.net
4-(n-Octyl)naphthalene-1-sulfonic acidSodium HydroxideSodium 4-(n-octyl)naphthalene-1-sulfonate nih.gov

In non-aqueous media, the acid-base behavior of this compound is also pronounced. In solvents like acetonitrile, it is expected to act as a strong acid, capable of protonating a wide array of organic bases. ut.ee The choice of solvent can influence the extent of ionization and the stability of the resulting ion pairs.

Derivatives and Functionalized Analogs of 5 Bromonaphthalene 1 Sulfonic Acid

Design and Synthesis of Novel Naphthalene-Based Scaffolds from 5-Bromonaphthalene-1-sulfonic acid

The transformation of this compound into novel naphthalene-based scaffolds is a cornerstone of its application in synthetic chemistry. The inherent reactivity of its functional groups provides a platform for constructing more complex molecular architectures. The sulfonic acid group can be converted into sulfonyl chlorides or sulfonamides, while the bromo group is amenable to a variety of cross-coupling reactions. researchgate.netresearchgate.net

The introduction of diverse functional groups onto the this compound framework is key to tuning its chemical and physical properties. A primary method involves the conversion of the sulfonic acid to a sulfonyl chloride, for example by using thionyl chloride, which can then react with various amines to form a library of sulfonamides. google.com The bromine atom is particularly useful as it provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.net

These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, thereby expanding the structural diversity of the resulting naphthalene (B1677914) derivatives. researchgate.netacs.org For instance, palladium-catalyzed reactions on a bromo-naphthalene scaffold have been successfully employed to create a diverse library of compounds with potential applications as receptor antagonists. researchgate.net The strategic introduction of these functional groups can enhance biological activity, modify solubility, or create specific binding interactions with target molecules. researchgate.net

Table 1: Examples of Functionalization Reactions on Naphthalene Scaffolds

Reaction Type Reagents Functional Group Introduced Reference
Sulfonamide Formation Thionyl Chloride, Amines -SO₂NR₂ google.com
Suzuki Coupling Arylboronic acid, Pd catalyst -Aryl acs.org
Buchwald-Hartwig Amination Amines, Pd catalyst -NR₂ researchgate.net

This table is illustrative of general reactions applicable to bromo-aryl sulfonic acids.

The development of chiral derivatives from achiral precursors like this compound is crucial for applications in enantioselective synthesis and chiral recognition. Chiral derivatization can be achieved by reacting the sulfonic acid moiety (or its corresponding sulfonyl chloride) with a chiral amine or alcohol, resulting in diastereomeric sulfonamides or sulfonates. These diastereomers can potentially be separated chromatographically.

Another advanced strategy involves the use of transition-metal catalysis with chiral ligands. nih.gov For example, rhodium(III) complexes equipped with chiral cyclopentadienyl (B1206354) ligands have been used for the enantioselective synthesis of sulfur-chiral compounds through C-H activation. nih.gov While not specifically demonstrated on this compound, such methods could theoretically be adapted to functionalize the naphthalene ring enantioselectively. Furthermore, newly synthesized charged chiral tags have been used for the enantioselective imaging of specific molecules, a technique that could be explored for derivatives of this compound. rsc.org The creation of such chiral scaffolds is highly valuable for developing organocatalysts or chiral ligands for asymmetric transformations. unito.it

Exploration of Structure-Reactivity Relationships in this compound Derivatives

Understanding the relationship between the structure of this compound derivatives and their reactivity or biological activity is a key area of research. By systematically modifying the scaffold and assessing the impact on function, researchers can develop highly potent and selective molecules.

For example, in the development of inhibitors for fatty acid binding protein 4 (FABP4), a library of naphthalene-1-sulfonamide (B86908) derivatives was synthesized from a bromo-naphthalene precursor. researchgate.net The study revealed that the nature and position of the substituent introduced via cross-coupling reactions significantly influenced the binding affinity and selectivity for FABP4 over other FABP subtypes. researchgate.net Similarly, in the search for antagonists for the human CC chemokine receptor 8 (CCR8), a variety of palladium-catalyzed cross-coupling reactions were performed on a bromo-naphthalene precursor to generate a diverse library, allowing for the exploration of structure-activity relationships. researchgate.net These studies underscore the importance of the bromo-naphthalene sulfonamide scaffold as a template for generating compounds with specific biological activities, where the bromine atom serves as a crucial point for diversification.

Table 2: Structure-Activity Relationship (SAR) Insights for Naphthalene Sulfonamide Derivatives

Target Scaffold Key Structural Modifications Impact on Activity Reference
FABP4 Naphthalene-1-sulfonamide Variation of substituents on the phenyl ring attached via the sulfonamide Altered binding affinity and selectivity researchgate.net

Bridged and Polycyclic Systems Derived from this compound

The rigid naphthalene framework of this compound is an excellent starting point for the construction of more complex bridged and polycyclic systems. The functional groups can be used to initiate cyclization reactions to form additional rings fused to the naphthalene core. For instance, the bromo and sulfonic acid groups could be chemically transformed into other reactive moieties that can participate in intramolecular cyclization reactions.

Methodologies for creating fused ring systems, such as dehydrogenative annulation or the cyclization of diazonium salts, are well-established in the synthesis of polycyclic aromatic compounds. acs.org The sulfonic acid group, for example, can be used as a protecting and activating group in reactions like the Sandmeyer reaction, which could be a step in a sequence to build a polycyclic structure. nih.gov Furthermore, transition-metal-catalyzed transformations are instrumental in constructing fused, heterocyclic, and bridged ring systems from functionalized aromatic precursors. rsc.org These strategies could be applied to derivatives of this compound to generate novel polycyclic architectures with unique electronic and photophysical properties, suitable for applications in materials science.

Oligomers and Polymers Incorporating this compound Moieties as Building Blocks

The bifunctional nature of this compound makes it a candidate monomer for the synthesis of novel oligomers and polymers. After conversion of the functional groups, it can be incorporated into polymer backbones through polycondensation or cross-coupling polymerization reactions. For example, the bromo group could be used in Suzuki polycondensation with a diboronic acid, or the molecule could be converted to a diamine derivative for polycondensation with a diacid chloride to form polyamides.

Research has shown the synthesis of silicon-containing π-conjugated Schiff base oligomers that incorporate naphthalene and binaphthalene moieties in their backbone, demonstrating high thermal stability. mdpi.com Similarly, fluorinated polymers and oligomers are of great interest for creating materials with low surface energy and high stability. researchgate.net By converting this compound into a suitable difunctional monomer, it could be incorporated into such advanced polymer systems. acs.org The resulting polymers, containing the rigid and aromatic naphthalene unit, could exhibit interesting properties such as high thermal resistance, specific optical properties, or flame retardancy, as seen in thermoplastic polyurethanes blended with phosphonate (B1237965) oligomers. google.comgoogle.com

Synthesis of Conjugates and Hybrid Molecules Featuring the this compound Framework

The this compound framework can be used as a scaffold to create conjugates and hybrid molecules, where it is covalently linked to another functional molecule, such as a bioactive compound, a fluorophore, or a polymer. rsc.org This approach aims to combine the properties of both components to create a new molecule with enhanced or novel functionalities.

For instance, the synthesis of naphthalene-chimonanthine hybrids has yielded compounds with potent antibacterial and antifungal activity. nih.gov The naphthalene moiety serves as a key structural component of the hybrid molecule. Similarly, the bromo group on this compound could be used as an attachment point for another molecule through a stable covalent bond formed via cross-coupling reactions. The sulfonic acid group could be used to impart water solubility or to serve as another point of attachment. This strategy is employed to create bifunctional molecules where one part of the molecule might aid in transport or targeting, while the other part exerts a specific biological or physical effect. rsc.org

Computational and Theoretical Investigations of 5 Bromonaphthalene 1 Sulfonic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup of molecules and how this dictates their reactivity. researchgate.net For 5-Bromonaphthalene-1-sulfonic acid, these methods can map out electron density distributions and orbital energies, which are key to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of both the sulfonic acid group and the bromine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted naphthalene (B1677914). The HOMO-LUMO gap provides a quantitative measure of the energy required for electronic excitation.

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution across a molecule, providing a guide to its reactive behavior. rsc.org In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. rsc.org For this compound, the MEP would show a high negative potential around the oxygen atoms of the sulfonic acid group, making it a site for interaction with electrophiles or hydrogen bond donors. The naphthalene ring would exhibit a more complex potential, influenced by the competing electronic effects of the bromo and sulfonyl substituents.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound Note: These are representative values based on theoretical principles for similar aromatic compounds, as specific experimental or calculated data for this molecule is not readily available in the literature.

Parameter Predicted Characteristic Significance
HOMO Energy Relatively low Indicates moderate electron-donating ability, lowered by electron-withdrawing groups.
LUMO Energy Relatively low Indicates moderate electron-accepting ability, making it susceptible to nucleophilic attack under certain conditions. pku.edu.cn
HOMO-LUMO Gap Large Suggests high kinetic stability and that significant energy is required for electronic excitation.
HOMO Distribution Primarily located on the naphthalene ring system. The site of initial electron donation in electrophilic reactions.
LUMO Distribution Distributed across the naphthalene ring, with influence from the substituents. The likely site of electron acceptance in nucleophilic reactions.

The electronic structure elucidated by FMO and MEP analysis allows for the prediction of how this compound will behave in chemical reactions. The sulfonic acid group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. Conversely, the bromine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the sulfonic acid at C1 and the bromine at C5 create a complex reactivity pattern.

Electrophilic Attack: Further sulfonation or other electrophilic substitutions would be disfavored due to the presence of two deactivating groups. However, computational models could predict the most likely, albeit difficult, position for substitution by calculating the energies of the intermediate carbocations (sigma complexes) for attack at each available position. Studies on the sulfonation of other 1-halogenonaphthalenes show that substitution often occurs on the second ring, for example at the 7-position. cdnsciencepub.com

Nucleophilic Attack: The naphthalene ring, being electron-deficient, could be susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups. Computational modeling can predict the feasibility of displacing the bromine atom or other groups under strong nucleophilic conditions.

Reaction Pathway Elucidation using Computational Methods

Computational chemistry can map out the entire course of a chemical reaction, from reactants to products, providing a level of detail that is experimentally inaccessible. nih.govorientjchem.org This involves characterizing the transition states that connect different species on the potential energy surface.

A transition state is a high-energy, transient configuration of atoms that exists for an infinitesimal time as reactants transform into products. Identifying the geometry and energy of the transition state is crucial for understanding a reaction's mechanism and rate. Computational methods can locate these structures on the potential energy surface.

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and is defined as the difference in energy between the reactants and the transition state. fsu.eduopentextbc.ca It can be calculated once the transition state is characterized. A high activation energy corresponds to a slow reaction, while a low activation energy indicates a faster reaction. For a reaction involving this compound, such as its desulfonation, computational models could calculate the activation energy required for the protonation of the sulfonated carbon and the subsequent loss of SO₃. nih.govresearchgate.net

Table 2: Hypothetical Activation Energies for Key Reactions Note: This table is illustrative and presents plausible energy ranges for reactions involving aromatic sulfonic acids based on general chemical principles. scribd.com

Reaction Type Reactants Plausible Activation Energy (kJ/mol) Significance
Electrophilic Sulfonation This compound + SO₃ High (> 120) The two deactivating groups on the ring make further sulfonation energetically unfavorable.
Desulfonation This compound + H₃O⁺ Moderate (80 - 110) Reversible reaction, the energy barrier is significant but surmountable under acidic, high-temperature conditions. researchgate.net
Nucleophilic Substitution This compound + Nu⁻ Very High (> 150) Displacement of bromide would likely require a high energy input and harsh conditions.

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a system of atoms as a function of their geometric positions. rug.nlnih.gov By exploring the PES, chemists can identify all possible reactants, products, intermediates, and the transition states that connect them. nih.gov

For this compound, computational exploration of the PES for a reaction like the Sandmeyer reaction, which is used to synthesize related compounds, could reveal the step-by-step mechanism. nih.govresearchgate.net This would involve modeling the formation of the diazonium salt intermediate from an amino precursor, its decomposition, and the subsequent reaction with a bromide source. Such an exploration would clarify the energetics of each step and identify any potential by-products, offering a complete theoretical picture of the transformation.

Spectroscopic Property Predictions and Theoretical Models (e.g., NMR, UV-Vis, IR)

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for identifying and characterizing them. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the ¹H NMR spectrum is expected to show six distinct signals in the aromatic region, each corresponding to a unique proton on the naphthalene ring. The ¹³C NMR would show ten signals for the ten unique carbon atoms. The predicted shifts are based on the electronic environment of each nucleus.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra arise from electronic transitions, typically π → π* transitions in aromatic systems. up.ac.za Theoretical models like Time-Dependent Density Functional Theory (TD-DFT) can predict the wavelengths of maximum absorbance (λ_max_). The naphthalene core has characteristic absorptions, which would be shifted (likely to longer wavelengths, a bathochromic shift) by the bromo and sulfonic acid substituents. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy detects the vibrations of chemical bonds. libretexts.org Computational frequency calculations can predict the wavenumbers of the fundamental vibrational modes. This allows for the assignment of specific peaks in an experimental spectrum to the stretching and bending of particular bonds, such as the S=O and O-H stretches of the sulfonic acid group or the C-Br stretch. rsc.org

Table 3: Predicted Spectroscopic Data for this compound Note: These predictions are based on standard correlation tables and computational models for the constituent functional groups.

Spectroscopy Feature Predicted Position Assignment
¹H NMR Chemical Shift (δ) 7.5 - 9.0 ppm Aromatic protons (6 unique signals)
¹³C NMR Chemical Shift (δ) 110 - 145 ppm Aromatic carbons (10 unique signals)
IR Wavenumber (cm⁻¹) 3100 - 3000 Aromatic C-H stretch libretexts.org
1250 - 1150 Asymmetric S=O stretch rsc.org
1080 - 1020 Symmetric S=O stretch rsc.org
3500 - 3200 (broad) O-H stretch (hydrogen-bonded)
650 - 500 C-Br stretch
UV-Vis λ_max_ ~230 nm, ~280 nm, ~330 nm π → π* transitions of the substituted naphthalene ring system up.ac.za

Applications in Advanced Organic Synthesis and Materials Precursors

5-Bromonaphthalene-1-sulfonic acid as a Versatile Building Block for Complex Molecule Synthesis

This compound is a bifunctional molecule whose distinct reactivity at the bromine and sulfonic acid sites makes it a valuable intermediate in the synthesis of complex organic structures. The presence of both a halogen atom, which can be substituted or used in coupling reactions, and a sulfonic acid group, which can act as a directing group, a temporary protecting group, or be replaced itself, provides chemists with a versatile toolkit for constructing intricate molecular architectures. mdpi.comresearchgate.net

The sulfonic acid moiety is particularly noteworthy for its role as a protecting and activating group. mdpi.comresearchgate.net For instance, in the synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol (B50111), the sulfonation of the 1-position serves multiple purposes. It blocks the highly reactive 1-position from unwanted side reactions like azo coupling and activates the molecule for subsequent steps. mdpi.comresearchgate.net The sulfonic acid group facilitates the Sandmeyer reaction by making the corresponding diazonium intermediate a better electron acceptor, thereby enhancing the reaction yield. mdpi.comresearchgate.net Furthermore, this group can be readily removed under relatively mild conditions, a process known as desulfonation, to yield the desired substituted naphthalene (B1677914). mdpi.comresearchgate.net This strategic use of the sulfonic acid group allows for regioselective synthesis, which can be challenging for disubstituted naphthalenes, especially when the substituents are on different rings. mdpi.com

The bromine atom on the naphthalene ring provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds. It can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, enabling the connection of the naphthalene core to other aromatic, aliphatic, or functionalized fragments. This dual functionality makes this compound a key starting point for multi-step syntheses. mdpi.com

The naphthalene framework is a common feature in many biologically active compounds and functional materials. This compound serves as a precursor for building heterocyclic systems fused to or substituted on the naphthalene core. A key strategy involves the conversion of this compound into other intermediates, such as aminonaphthols or naphthylamines, which are then used in cyclization reactions to form heterocycles. mdpi.com

For example, the derivative 5-bromo-2-naphthol, which is synthesized from 5-amino-2-naphthol via a process utilizing a sulfonic acid protecting group at the 1-position, is a starting material for preparing substituted 1- and 2-naphthyl piperazines. mdpi.com Piperazines are important heterocyclic motifs found in many pharmaceuticals. The synthesis demonstrates how the initial substitution pattern of the bromonaphthalenesulfonic acid dictates the final structure of the complex heterocyclic product.

Additionally, aryl sulfonates can undergo nucleophilic substitution, providing a pathway to introduce heteroatoms and build heterocyclic rings. acs.org The strategic placement of the bromine and sulfonic acid groups on the naphthalene scaffold allows for controlled, stepwise reactions to construct complex heterocyclic systems that might otherwise be difficult to access.

The development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics, relies on the synthesis of large, well-defined polycyclic aromatic hydrocarbons (PAHs) and other extended π-conjugated systems. This compound is a valuable building block in this field due to its inherent polyaromatic nature and the presence of a bromine atom, which is ideally suited for metal-catalyzed cross-coupling reactions.

The bromine at the 5-position can be readily converted into a boronic acid or ester, or it can react with an existing organoboron, organotin, or organozinc compound on another aromatic molecule. This allows for the iterative construction of larger polyaromatic systems. For instance, a Suzuki coupling reaction could link the 5-bromonaphthalene unit to another aryl group, extending the π-conjugation. While direct examples using this compound are specific, the use of bromonaphthalene derivatives in the synthesis of PAHs is a well-established methodology. nih.gov The sulfonic acid group can be retained to impart water solubility or be removed in a later step.

The synthesis of complex PAHs often involves Friedel-Crafts acylation and subsequent cyclization reactions. nih.gov Derivatives of this compound can be designed to participate in such reaction sequences, leading to the formation of larger, fused ring systems with tailored electronic properties.

Precursor for Advanced Functional Materials

The unique combination of a bulky, hydrophobic naphthalene core, a polar, ionizable sulfonic acid group, and a reactive bromine atom makes this compound an attractive precursor for a wide range of functional materials. These materials find applications in areas from dye manufacturing to polymer science. polysciences.com

The sulfonic acid group can impart water solubility, act as a solid acid catalyst, or serve as a site for electrostatic interactions. polysciences.comthieme-connect.de The brominated naphthalene core can be further functionalized to tune the optical, electronic, or self-assembly properties of the final material.

In polymer science, monomers containing sulfonic acid groups are used to create polyelectrolytes and ion-exchange resins. polysciences.com These polymers are important as membranes in fuel cells, water purification systems, and as catalysts. While not a conventional vinyl monomer, this compound derivatives could potentially be incorporated into polymer backbones or as pendant groups.

One potential route involves converting the bromine atom into a polymerizable group, such as a vinyl or styrenic moiety, through a cross-coupling reaction. The resulting monomer would contain both a polymerizable unit and a sulfonic acid group, allowing for the synthesis of sulfonated aromatic polymers. Such polymers are sought after for their high thermal stability and proton conductivity. Research has been conducted on developing monomer syntheses from 5-brominated naphthalene derivatives for creating new polymers. osti.gov

Alternatively, the bifunctional nature of the molecule could allow it to act as a cross-linking agent. For example, in a polymer containing reactive sites, the bromine could undergo a substitution reaction with one polymer chain, and the sulfonic acid (or its derivative, like a sulfonyl chloride) could react with another, thus creating a bridge between chains and modifying the material's mechanical and thermal properties. Radical chemistry is often employed for polymer crosslinking. beilstein-journals.org

Potential Role in Polymer Science Description Key Functional Group(s)
Monomer Precursor Can be chemically modified to introduce a polymerizable group (e.g., vinyl, styryl) for the synthesis of specialty polymers.Bromine (for modification), Sulfonic Acid (for functionality)
Functional Additive Can be blended into a polymer matrix to impart specific properties like flame retardancy or modified surface energy.Bromine, Sulfonic Acid
Cross-linking Agent The two functional groups could potentially react with different polymer chains to form a cross-linked network.Bromine, Sulfonic Acid/Sulfonyl Chloride

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. This compound is an excellent candidate for integration into such assemblies.

The sulfonic acid group is a strong hydrogen bond donor and can also be deprotonated to form a sulfonate anion. This anion can participate in strong electrostatic interactions and hydrogen bonds with complementary functional groups on other molecules. rsc.org The flat, electron-rich naphthalene ring system is prone to π-π stacking interactions, a key driving force for the self-assembly of aromatic molecules.

Research has shown that aromatic sulfonic acid derivatives can form intricate, multi-component supramolecular compounds. rsc.org For example, they can co-crystallize with metal complexes, where the sulfonate groups coordinate to the metal or form extensive hydrogen-bonding networks with ligands. rsc.org The presence of the bromine atom adds another potential interaction site (halogen bonding) and allows for further covalent modification of the supramolecular structure. Studies on 1-bromonaphthalene (B1665260) have demonstrated its inclusion within host molecules like cyclodextrins, highlighting the ability of the bromonaphthalene core to participate in host-guest chemistry. dokumen.pub

Development of Catalysts and Ligands from this compound Derivatives for Organic Reactions

The structural features of this compound make it and its derivatives promising candidates for the development of novel catalysts and ligands.

The sulfonic acid group itself is a strong Brønsted acid, similar in strength to sulfuric acid. thieme-connect.de Arenesulfonic acids are widely used as acid catalysts in organic reactions such as esterifications and dehydrations. thieme-connect.denih.gov By incorporating this acidic moiety into a larger, tailored structure, it is possible to create more specialized or recyclable catalysts. For instance, attaching the molecule to a solid support would result in a solid acid catalyst that is easily separated from the reaction mixture. Polymeric catalysts with sulfonic acid groups have been developed for various organic transformations. researchgate.net

Furthermore, the sulfonic acid group can be converted into a sulfonate ester. These esters can function as "latent acid catalysts," which release the active acid catalyst under specific conditions, such as heat, allowing for better control over the timing of a catalytic reaction. google.com

The naphthalene backbone can be modified to create sophisticated ligands for transition metal catalysis. The bromine atom is a key functional group for this purpose. It can be replaced by phosphine (B1218219), amine, or other coordinating groups through substitution or cross-coupling reactions. The resulting ligand's steric and electronic properties can be fine-tuned by the naphthalene scaffold, potentially leading to highly active and selective catalysts for a wide range of organic reactions.

Intermediacy in the Synthesis of Specialty Chemicals and Advanced Reagents

This compound is a significant, though specialized, intermediate in the field of organic chemistry. Its value lies in the strategic placement of the bromo and sulfonic acid functional groups on the naphthalene core, which allows for its use as a precursor in the synthesis of more complex molecules, including advanced reagents and other specialty chemicals. The reactivity of both the sulfonic acid moiety and the aromatic ring system can be exploited to build intricate molecular architectures.

A primary role of this compound as an intermediate is its conversion into more reactive species, such as sulfonyl chlorides. These derivatives are cornerstone reagents for introducing the "5-bromo-1-naphthalenesulfonyl" group into other molecules.

Conversion to Advanced Reagents

This compound can be readily converted to 5-Bromonaphthalene-1-sulfonyl chloride . This transformation is a critical step as sulfonyl chlorides are versatile reagents in organic synthesis. The general reaction involves treating the sulfonic acid with a chlorinating agent like thionyl chloride.

This resulting sulfonyl chloride is a powerful electrophile and can react with a wide range of nucleophiles (e.g., alcohols, phenols, amines) to form the corresponding sulfonate esters and sulfonamides. These derivatives are often important in their own right as bioactive molecules or as key intermediates in the synthesis of dyes and pharmaceuticals.

PrecursorReagentProductApplication of Product
This compoundThionyl Chloride (SOCl₂)5-Bromonaphthalene-1-sulfonyl chlorideReagent for synthesis of sulfonamides and sulfonate esters

Role as a Protecting and Activating Group

Research into the synthesis of substituted naphthalenes highlights the utility of the sulfonic acid group at the 1-position. While not involving this compound directly as a starting material, the synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol illustrates the crucial role of a sulfonic acid group at the C-1 position. mdpi.comresearchgate.netnih.gov

In this multi-step synthesis, a sulfonic acid group is intentionally introduced at the 1-position of a naphthalene derivative to create 5-amino-2-hydroxynaphthalene-1-sulfonic acid . mdpi.com This serves multiple purposes:

Activation: The sulfonic acid group is strongly electron-withdrawing, which deactivates the naphthalene ring to certain reactions but, crucially, facilitates others. It makes the corresponding diazonium salt a better electron acceptor, which enhances the yield of the subsequent Sandmeyer reaction. researchgate.net

Protecting Group: It blocks the 1-position from unwanted side reactions, such as azo coupling, which is a common reaction for 2-naphthols. researchgate.net

Solubility: The presence of the sulfonic acid group imparts water solubility, allowing the reactions to be carried out in aqueous media. mdpi.comresearchgate.net

The synthesis proceeds via a Sandmeyer reaction on the aminosulfonic acid to replace the amino group with a bromine atom, yielding 5-bromo-2-hydroxynaphthalene-1-sulfonic acid . mdpi.comnih.gov In the final step, the sulfonic acid group is removed through desulfonation by heating with aqueous acid to yield the target specialty chemical, 5-bromo-2-naphthol. mdpi.comresearchgate.net This strategic use of a sulfonic acid group at the 1-position demonstrates its value in directing the synthesis of highly specific, disubstituted naphthalenes that would be challenging to prepare otherwise. nih.gov

Reaction Pathway Illustrating the Utility of the 1-Sulfonic Acid Group

Starting Material Intermediate(s) Final Product Purpose of Sulfonic Acid Group

Analytical and Spectroscopic Methodologies for Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy Techniques for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 5-Bromonaphthalene-1-sulfonic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of substituted naphthalenes displays signals in the aromatic region, typically between 7.0 and 9.0 ppm. rsc.org For this compound, the protons on the naphthalene (B1677914) ring will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with neighboring protons. The chemical shifts are influenced by the electron-withdrawing effects of both the bromine atom and the sulfonic acid group. Similarly, the ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms of the naphthalene core, with the carbons directly attached to the substituents (C1 and C5) being significantly shifted. rsc.org

2D NMR (COSY, HSQC, HMBC): To definitively assign these signals, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu Cross-peaks in the COSY spectrum of this compound would connect adjacent protons on the aromatic rings, allowing for the tracing of the proton connectivity within each ring. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com This allows for the unambiguous assignment of carbon signals based on the already established proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons), such as C1, C5, and the bridgehead carbons, by observing their long-range correlations to nearby protons. researchgate.net

Solid-State NMR: While solution-state NMR provides detailed information about the molecule in solution, solid-state NMR (ssNMR) can probe the structure in its native solid form. hplc.euitwreagents.com For sulfonic acids, ssNMR can be used to study the proton environment of the acidic proton and investigate intermolecular interactions, such as hydrogen bonding involving the sulfonate group. hplc.eu Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples.

Table 1: Expected NMR Data for this compound Note: The following data are illustrative, based on known chemical shift ranges for substituted naphthalenes. Actual values may vary.

TechniqueExpected ObservationsInformation Gained
¹H NMRComplex multiplets in the range of 7.5 - 9.0 ppm.Chemical environment of each proton on the naphthalene ring.
¹³C NMR10 distinct signals in the aromatic region (~120-145 ppm). Signals for C1 and C5 will be significantly shifted.Presence of 10 unique carbon atoms and the influence of substituents.
COSYCross-peaks showing correlations between adjacent aromatic protons.Connectivity of protons within the two aromatic rings.
HSQCCorrelation peaks linking each aromatic proton signal to its directly attached carbon signal.Unambiguous assignment of protonated carbon atoms.
HMBCCorrelations from protons to carbons 2 and 3 bonds away, including quaternary carbons.Assignment of quaternary carbons and confirmation of the overall substitution pattern.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₇BrO₃S), HRMS provides a precise mass measurement of the molecular ion, which can be used to confirm its formula. acs.org

The presence of bromine is a key feature that can be identified through isotopic pattern analysis. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M) and a second peak of almost equal intensity at M+2. This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

The exact mass of this compound is 285.92993 Da. nih.gov HRMS instruments can measure this mass with an error of less than 5 ppm, providing strong evidence for the proposed elemental composition.

Table 2: HRMS and Isotopic Data for this compound

PropertyExpected Value / Observation
Molecular FormulaC₁₀H₇BrO₃S
Monoisotopic Mass285.92993 Da nih.gov
Isotopic PatternCharacteristic M and M+2 peaks of approximately 1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes.
InstrumentationElectrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap MS. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are complementary and provide a comprehensive vibrational profile of this compound. researchgate.net

FTIR Spectroscopy: The FTIR spectrum will be dominated by strong absorptions related to the sulfonic acid group. Key expected peaks include:

O-H stretch: A broad absorption in the region of 3000-2500 cm⁻¹ is characteristic of the strongly hydrogen-bonded hydroxyl group of the sulfonic acid.

S=O stretches: Strong, asymmetric and symmetric stretching vibrations for the S=O bonds are expected around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

S-O stretch: A peak corresponding to the S-O single bond stretch typically appears in the 900-700 cm⁻¹ range.

Aromatic C-H and C=C stretches: Vibrations for the naphthalene ring, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region, will also be present. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of the non-polar naphthalene backbone. nih.gov Characteristic Raman bands for substituted naphthalenes include the ring breathing modes, which are often strong and can be sensitive to the substitution pattern. uminho.ptresearchgate.net The C-Br stretching vibration, typically found in the lower frequency region (around 500-600 cm⁻¹), may also be observable.

Table 3: Key Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups.

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
O-H stretch (sulfonic acid)FTIR3000 - 2500 (broad)
Aromatic C-H stretchFTIR, Raman3100 - 3000
Aromatic C=C stretchFTIR, Raman1600 - 1450
S=O asymmetric stretchFTIR1250 - 1120 (strong)
S=O symmetric stretchFTIR1080 - 1010 (strong)
S-O stretchFTIR900 - 700
C-Br stretchRaman600 - 500

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as how molecules pack together in the crystal lattice. For this compound, which is a solid, this technique can confirm the substitution pattern on the naphthalene ring and detail the intermolecular interactions that govern its crystal structure.

The analysis of a suitable crystal, likely grown from a salt of the sulfonic acid (e.g., sodium or potassium salt), would yield:

Unit cell dimensions and space group: These parameters define the fundamental repeating unit of the crystal.

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the naphthalene ring and the sulfonic acid group.

Intermolecular interactions: Due to the presence of the sulfonic acid group, strong hydrogen bonding is expected to be a dominant feature in the crystal packing. jfda-online.comresearchgate.net The sulfonate group can act as a hydrogen bond acceptor, while the acidic proton (if present in the free acid form) or coordinated water molecules can act as donors. Additionally, π-π stacking interactions between the naphthalene rings and potential halogen bonding involving the bromine atom may also play a role in stabilizing the crystal structure. researchgate.net

Table 4: Expected X-ray Crystallography Findings for a Salt of this compound

ParameterInformation Obtained
Unit Cell and Space GroupDefines the crystal system and symmetry.
Atomic CoordinatesProvides the exact 3D position of every atom.
Bond Lengths/AnglesConfirms covalent structure and identifies any structural distortions.
Intermolecular DistancesIdentifies hydrogen bonds, π-stacking, and halogen bonding interactions.
Crystal Packing DiagramVisualizes the overall arrangement of molecules in the solid state.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Separation of Isomers

Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential isomers and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for the analysis of non-volatile and polar compounds like sulfonic acids. hplc.euresearchgate.net A reversed-phase HPLC method would typically be employed for purity assessment.

Stationary Phase: A C18 column is a common choice for separating aromatic compounds. researchgate.net

Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comchromatographyonline.com To ensure the sulfonic acid is in a single ionic form and to achieve good peak shape, an acid modifier such as phosphoric acid or formic acid is usually added to the mobile phase. itwreagents.comsielc.com

Detection: UV detection is suitable, as the naphthalene ring system is strongly UV-active. A detection wavelength around 270 nm is often effective for naphthalenesulfonic acids. ijpbs.net

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of sulfonic acids by GC-MS is not feasible due to their high polarity and low volatility. jfda-online.comchromforum.org Therefore, a derivatization step is required to convert the sulfonic acid into a more volatile and thermally stable derivative. researchgate.netresearch-solution.com Common derivatization strategies include:

Esterification: Reacting the sulfonic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst to form a sulfonate ester. chromforum.org

Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. research-solution.com

Once derivatized, the compound can be separated by GC and detected by MS, which provides both retention time data for quantification and mass spectral data for identification. osti.gov

Table 5: Typical Chromatographic Methods for this compound

TechniqueTypical ConditionsPurpose
HPLCColumn: C18 (e.g., 250 x 4.6 mm, 5 µm) Mobile Phase: Acetonitrile/Water gradient with 0.1% Phosphoric Acid researchgate.netsielc.comDetection: UV at ~270 nmPurity assessment, separation from isomers, quantification.
GC-MSDerivatization: Required (e.g., methylation to form sulfonate ester) chromforum.orgresearchgate.netColumn: Non-polar (e.g., 5% phenyl-methylpolysiloxane) Detection: Mass Spectrometry (EI mode)Identification of volatile impurities or after derivatization for structural confirmation.

Q & A

Q. Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., XRD for crystal structure, IR for functional groups) to corroborate data .
  • Computational Modeling : Use DFT calculations to predict NMR/IR spectra and compare with experimental results .
  • Purity Checks : Employ HPLC or TLC to isolate impurities that may skew spectral interpretations .

Advanced: What chromatographic methods are effective in separating this compound from isomer-rich reaction mixtures?

Q. Methodological Answer :

  • Ion-Exchange Chromatography : Leverage the sulfonic acid group’s strong acidity for selective retention .
  • Reverse-Phase HPLC : Use C18 columns with mobile phases like methanol/water (acidified with 0.1% TFA) to resolve isomers .
  • Crystallization : Exploit solubility differences in ethanol/water mixtures for bulk separation .

Basic: How do the solubility properties of this compound influence its reactivity in aqueous-phase reactions?

Q. Methodological Answer :

  • Solubility Profile : Highly soluble in polar solvents (water, ethanol) due to the hydrophilic sulfonic acid group .
  • Reactivity Implications :
    • Use aqueous buffers for pH-dependent reactions (e.g., coupling with amines).
    • Avoid aprotic solvents (e.g., DMF) unless phase-transfer catalysts are employed .

Advanced: How does the bromine substituent modulate the electronic properties of the sulfonic acid group in catalytic or supramolecular applications?

Q. Methodological Answer :

  • Electronic Effects : Bromine’s electron-withdrawing nature increases the sulfonic acid’s acidity (lower pKa), enhancing its role as a proton donor in catalysis .
  • Applications :
    • Design Brønsted acid catalysts for esterification or condensation reactions.
    • Study self-assembly in ionic polymers (e.g., sulfonated ionomers) by correlating acidity with morphology .

Advanced: What strategies mitigate degradation of this compound under harsh reaction conditions?

Q. Methodological Answer :

  • Stability Studies : Conduct accelerated aging tests (e.g., exposure to UV light, elevated temperatures) to identify degradation pathways .
  • Stabilizers : Add radical scavengers (e.g., BHT) or buffer systems to neutralize reactive intermediates .
  • In Situ Monitoring : Use UV-Vis or Raman spectroscopy to detect degradation products in real time .

Basic: What literature search strategies ensure comprehensive coverage of recent advances in sulfonic acid chemistry?

Q. Methodological Answer :

  • Keyword Combinations : Use Boolean operators (e.g., "this compound" AND "synthesis" OR "spectroscopy") in databases like SciFinder and Web of Science .
  • Controlled Vocabulary : Include CAS Registry Numbers (e.g., [85-47-2] for naphthalene-1-sulfonic acid) to filter irrelevant results .
  • Review Articles : Prioritize recent reviews in journals like Chemical Reviews for foundational context .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.